N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide
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Overview
Description
This compound is a small molecule and its structure is similar to the one you asked about . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives, which are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular formula of the similar compound is C16H13FN2OS . The structure includes a benzothiophene ring, a fluorobenzamide group, and a cyano group .Physical and Chemical Properties Analysis
The average molecular weight of the similar compound is 300.351 Da and the monoisotopic mass is 300.073261943 Da . The chemical formula is C16H13FN2OS .Scientific Research Applications
Synthesis Techniques
One key application in scientific research is the development of synthesis techniques involving compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide. For instance, the intramolecular carbopalladation of the cyano group has been used for synthesizing 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process involves the reaction of (2-Iodophenyl)acetonitrile with internal alkynes to yield 2-aminonaphthalenes with good yield and regioselectivity (Tian, Pletnev, & Larock, 2003).
Heterocyclic Compound Synthesis
The compound's framework is useful in synthesizing various heterocyclic compounds. For example, the synthesis of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides demonstrates its utility in creating complex molecules with potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Activities
Compounds structurally related to this compound have shown biological activities such as antibacterial and antifungal properties. For example, thiophene-3-carboxamide derivatives have been noted for their antibacterial and antifungal activities, indicating the potential biomedical applications of similar compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Application in Material Science
Furthermore, derivatives of this compound have been explored in material science, particularly in the development of semiconductor materials. For instance, substituted naphthalene and di-arylamine pendants based polyamides have been investigated for their potential as semiconductors, showcasing the compound's relevance in advanced material synthesis (Rashid, 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide, also known as Oprea1_604620, are the Mitogen-activated protein kinase 10 (JNK3) and JNK2 . These kinases play a crucial role in cellular signaling pathways, particularly in response to stress signals .
Mode of Action
Oprea1_604620 interacts with its targets, JNK3 and JNK2, by inhibiting their activity . The 3-cyano substituent of the compound forms a hydrogen bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This unique binding mode results in the inhibition of these kinases .
Biochemical Pathways
The inhibition of JNK3 and JNK2 by Oprea1_604620 affects the JNK signaling pathway . This pathway is involved in various cellular processes, including inflammation, apoptosis, and cellular differentiation
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of Oprea1_604620’s action primarily involve the inhibition of JNK3 and JNK2 . This inhibition can potentially modulate the JNK signaling pathway, affecting various cellular processes . .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-18-11-14-7-3-2-6-13(14)10-16(18)20(24)23-21-17(12-22)15-8-4-5-9-19(15)26-21/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMUXOWVCKMOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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